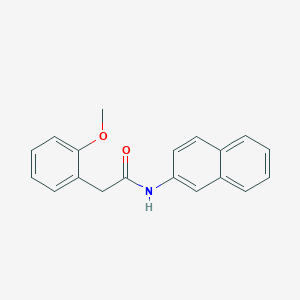![molecular formula C17H22N2O3 B5159436 4-[3-oxo-3-(1-piperidinyl)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5159436.png)
4-[3-oxo-3-(1-piperidinyl)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-oxo-3-(1-piperidinyl)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as AZD-4901 and has been shown to have a range of biochemical and physiological effects. In
科学的研究の応用
AZD-4901 has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience. AZD-4901 has been shown to have potent and selective effects on the dopamine D1 receptor, which is involved in a range of neurological processes. This makes AZD-4901 a promising candidate for the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia.
作用機序
The mechanism of action of AZD-4901 involves its interaction with the dopamine D1 receptor. This receptor is a G-protein-coupled receptor that is involved in the regulation of various neurological processes. AZD-4901 binds to the receptor and activates a signaling pathway that leads to the release of dopamine. This activation of the dopamine pathway is thought to be responsible for the beneficial effects of AZD-4901 in neurological disorders.
Biochemical and Physiological Effects
AZD-4901 has been shown to have a range of biochemical and physiological effects. In addition to its effects on the dopamine pathway, AZD-4901 has also been shown to modulate the activity of other neurotransmitter systems such as the glutamate and GABA systems. This suggests that AZD-4901 may have broader applications in the field of neuroscience beyond its effects on the dopamine D1 receptor.
実験室実験の利点と制限
One of the primary advantages of AZD-4901 for lab experiments is its selectivity for the dopamine D1 receptor. This makes it a valuable tool for studying the role of this receptor in various neurological processes. However, one limitation of AZD-4901 is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
将来の方向性
There are several potential future directions for the study of AZD-4901. One area of interest is in the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia. Another potential application is in the study of the role of the dopamine D1 receptor in addiction and reward pathways. Finally, there is also potential for the development of new imaging agents based on AZD-4901 for use in diagnostic imaging.
Conclusion
In conclusion, AZD-4901 is a promising compound with a range of potential applications in scientific research. Its selectivity for the dopamine D1 receptor makes it a valuable tool for studying the role of this receptor in various neurological processes. Further research is needed to fully explore the potential applications of AZD-4901 and to develop new treatments based on its unique properties.
合成法
The synthesis of AZD-4901 involves the reaction of 4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione with 3-oxo-3-(1-piperidinyl)propylamine. This reaction is typically carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
特性
IUPAC Name |
4-(3-oxo-3-piperidin-1-ylpropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-13(18-7-2-1-3-8-18)6-9-19-16(21)14-11-4-5-12(10-11)15(14)17(19)22/h4-5,11-12,14-15H,1-3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEGNBRMRGWRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCN2C(=O)C3C4CC(C3C2=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5159356.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B5159363.png)
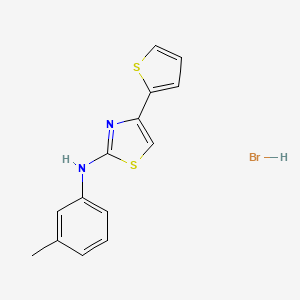
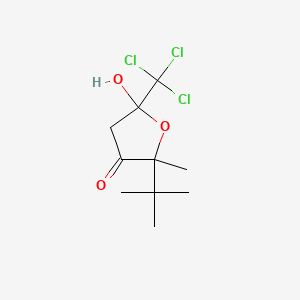
![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5159383.png)
![N-{4-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5159388.png)

![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5159391.png)
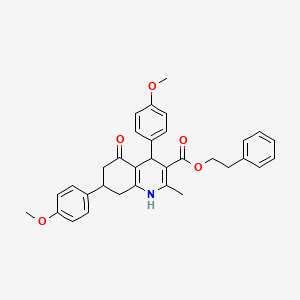
![5H-dibenzo[d,f][1,3]diazepine hydrochloride](/img/structure/B5159401.png)
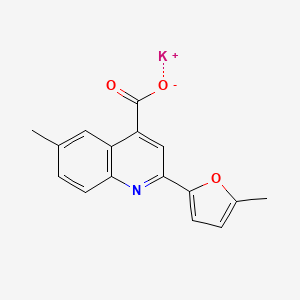
![N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-alanine](/img/structure/B5159410.png)
![3-{2-hydroxy-3-[3-(methoxycarbonyl)phenoxy]propyl}-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159420.png)
